molecular formula C10H9BrClN3 B15063917 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Cat. No.: B15063917
M. Wt: 286.55 g/mol
InChI Key: IIXWRIUPFXFYPV-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a synthetically designed organic compound of high interest in medicinal chemistry and drug discovery. It features a multi-substituted pyrimidine core, a fundamental heterocycle in DNA and RNA, which is widely recognized as a privileged scaffold in pharmaceuticals . The presence of both bromo and chloro substituents at the 5 and 4 positions of the pyrimidine ring makes it an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic aromatic substitution, allowing researchers to rapidly explore chemical space and generate diverse compound libraries . The 2,5-dimethylpyrrol-1-yl group at the 2-position adds steric and electronic complexity, which can be critical for modulating a compound's binding affinity, selectivity, and metabolic stability when interacting with biological targets. Pyrimidine-based compounds, particularly those with halogen substitutions, have demonstrated significant therapeutic potential across a broad spectrum of applications, including as antimicrobials, anticancer agents, and anti-infectives . This compound is intended solely for research use in laboratory settings as a key building block for the synthesis of more complex molecules, screening libraries, or in the development of targeted kinase inhibitors. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9BrClN3

Molecular Weight

286.55 g/mol

IUPAC Name

5-bromo-4-chloro-2-(2,5-dimethylpyrrol-1-yl)pyrimidine

InChI

InChI=1S/C10H9BrClN3/c1-6-3-4-7(2)15(6)10-13-5-8(11)9(12)14-10/h3-5H,1-2H3

InChI Key

IIXWRIUPFXFYPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C(=N2)Cl)Br)C

Origin of Product

United States

Preparation Methods

Electrophilic Halogenation of Pyrimidine Precursors

Pyrimidine rings are typically halogenated using electrophilic agents. For example:

  • Bromination at position 5 is achieved using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C.
  • Chlorination at position 4 often employs phosphoryl chloride (POCl₃) under reflux conditions, with catalytic dimethylformamide (DMF) to enhance reactivity.

Example Procedure :
A solution of 2-(2,5-dimethylpyrrol-1-yl)pyrimidin-4-ol (1.0 eq) in POCl₃ (5 vol) is heated at 110°C for 6 hours. After quenching with ice water, extraction with dichloromethane yields 4-chloro-2-(2,5-dimethylpyrrol-1-yl)pyrimidine, which is subsequently brominated using PBr₃ in tetrahydrofuran (THF) at 0°C.

Nucleophilic Aromatic Substitution for Pyrrol Group Introduction

Displacement of Halogen Leaving Groups

The 2,5-dimethylpyrrol-1-yl group is introduced via NAS, replacing a halogen or sulfonyl group at position 2 of the pyrimidine ring.

Reaction Conditions :

  • Substrate : 4-Chloro-5-bromo-2-fluoropyrimidine or 4-chloro-5-bromo-2-(methylsulfonyl)pyrimidine.
  • Nucleophile : 2,5-Dimethylpyrrole (1.2 eq).
  • Base : Potassium carbonate (K₂CO₃, 2.0 eq).
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Temperature : 80–100°C for 12–24 hours.

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Deprotonation of the pyrrole nitrogen by K₂CO₃, generating a nucleophilic pyrrolide ion.
  • Attack on the electron-deficient pyrimidine ring, displacing the leaving group (e.g., fluoride or methylsulfonyl).

Metal-Catalyzed Coupling Approaches

Ullman Coupling for Pyrrol Attachment

Copper-catalyzed Ullman coupling enables direct coupling of 2,5-dimethylpyrrole with halogenated pyrimidines.

Procedure :
A mixture of 4-chloro-5-bromo-2-iodopyrimidine (1.0 eq), 2,5-dimethylpyrrole (1.5 eq), copper(I) iodide (0.1 eq), and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq) in dioxane is heated at 110°C for 48 hours. The product is purified via column chromatography (hexane/ethyl acetate).

Yield Optimization :

  • Catalyst : CuI outperforms CuBr due to higher oxidative stability.
  • Ligand : Bidentate ligands improve reaction efficiency by stabilizing the copper intermediate.

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers an alternative for pyrrol group installation, particularly with aryl chlorides.

Conditions :

  • Catalyst : Pd₂(dba)₃ (0.05 eq).
  • Ligand : XPhos (0.1 eq).
  • Base : Cs₂CO₃ (2.0 eq).
  • Solvent : Toluene at 100°C for 24 hours.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • DMF vs. DMSO : DMF provides higher yields (85–90%) compared to dimethyl sulfoxide (DMSO, 70–75%) due to better solubility of intermediates.
  • Microwave Assistance : Reducing reaction time from 24 hours to 2 hours while maintaining yields (88%).

Purification Challenges

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) effectively separates the target compound from unreacted pyrrole and halo-pyrimidine precursors.
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.25 (s, 6H, pyrrol-CH₃), 6.15 (s, 2H, pyrrol-H), 8.45 (s, 1H, pyrimidine-H).
  • LC-MS : [M+H]⁺ at m/z 301.58 (calculated: 301.59).

Purity Assessment

  • HPLC : Retention time 12.3 minutes (C18 column, acetonitrile/water 70:30).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 and chlorine at position 4 undergo nucleophilic aromatic substitution (SNAr) under varying conditions:

  • Bromine replacement : Reacts with amines (e.g., pyrrole derivatives) in DMSO at 70–90°C using K₂CO₃ as base, yielding 5-amino-substituted pyrimidines .

  • Chlorine replacement : Less reactive than bromine, requiring harsher conditions (e.g., 110°C in DMF) for substitution with nucleophiles like thiols or alkoxides.

Key factors influencing reactivity :

SubstituentRelative ReactivityPreferred Nucleophiles
Br (C5)HighAmines, thiols
Cl (C4)ModerateAlkoxides, azides

Steric hindrance from the 2,5-dimethylpyrrole group slows substitution at adjacent positions.

Transition Metal-Catalyzed Coupling

The bromine atom participates in cross-coupling reactions:

  • Suzuki-Miyaura coupling : Reacts with aryl boronic acids under Pd(OAc)₂ catalysis (2 mol%) in EtOH/H₂O at 80°C, forming biaryl derivatives .

  • Buchwald-Hartwig amination : Forms C–N bonds with secondary amines using Xantphos-Pd catalysts.

Optimized coupling conditions (adapted from analogous pyrimidines) :

ParameterOptimal ValueYield Range
CatalystPd(OAc)₂ (2 mol%)75–92%
BaseK₃PO₄
SolventDMSO
Temperature70–90°C

Halogen Exchange (Halogen Dance)

Bromine undergoes redistribution in the presence of Cu(I) catalysts:

text
5-Bromo → 4-Bromo isomer (with excess CuBr at 120°C)[6]

This equilibrium is driven by thermodynamic stabilization of bromine at position 4.

Reductive Dehalogenation

Controlled hydrogenation (H₂/Pd-C in EtOAc) selectively removes bromine:

text
5-Bromo → Pyrimidine (retains Cl substituent)[1]

Pyrimidine Ring Functionalization

  • Electrophilic attack : Occurs at C6 (para to pyrrole group) with HNO₃/H₂SO₄, introducing nitro groups.

  • Radical reactions : Persulfate-initiated alkylation adds methyl groups to C6 under UV light.

Pyrrole Substituent Reactivity

The 2,5-dimethylpyrrole moiety:

  • Undergoes Vilsmeier-Haack formylation at the β-position using POCl₃/DMF.

  • Participates in 1,3-dipolar cycloadditions with nitrile oxides.

Reaction Selectivity Considerations

Key electronic and steric effects:

PositionElectronic EnvironmentSteric Accessibility
C5-BrElectron-deficientHigh
C4-ClModerately activatedModerate
C6Electron-richLow (pyrrole shield)

DMSO enhances reaction rates by stabilizing transition states through polar interactions .

This compound's reactivity profile enables precise synthetic modifications for drug discovery, particularly in developing kinase inhibitors and antimicrobial agents . Recent patents demonstrate its utility in KRAS G12C inhibitor combinations for cancer therapy , highlighting the importance of its halogen-directed chemistry.

Scientific Research Applications

5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:

    Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological studies: It serves as a probe or ligand in various biochemical assays.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrimidine and pyrrole rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

  • Molecular Formula : C₁₁H₁₁BrClN₃ (identical to the target compound).
  • Key Differences: The pyrrolo[2,3-d]pyrimidine scaffold replaces the pyrimidine-pyrrole linkage, creating a fused bicyclic system.
  • Implications : The fused ring system may enhance planar rigidity, affecting π-π stacking interactions in crystal structures or target binding .

5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (Bromacil)

  • Molecular Formula : C₉H₁₃BrN₂O₂.
  • Key Differences : Bromacil features a pyrimidinedione core (oxygen at positions 2 and 4) and lacks halogenation at the 4-position. The 1-methylpropyl group introduces hydrophobicity.
  • Applications : A commercial herbicide targeting photosystem II in plants .
  • Contrast : The absence of a pyrrole group and the presence of oxygen atoms reduce electrophilic reactivity compared to the target compound .

Substituted Pyrimidinones in Agrochemicals

Dimethirimol

  • Structure: 5-Butyl-2-(dimethylamino)-6-methyl-4(1H)-pyrimidinone.
  • Applications : Fungicide targeting powdery mildew.
  • Comparison: The dimethylamino group at position 2 and pyrimidinone core contrast with the halogenated pyrimidine and pyrrole substituents in the target compound, suggesting divergent modes of action .

Bupirimate

  • Structure: 5-Butyl-2-(ethylamino)-6-methyl-4-pyrimidinyl dimethylsulfamate.
  • Key Feature : A dimethylsulfamate group enhances systemic mobility in plants.
  • Contrast : The sulfamate moiety introduces polarity, whereas the target compound’s halogen and pyrrole groups favor lipophilicity .

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes
5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine C₁₁H₁₁BrClN₃ 300.59 Br (C5), Cl (C4), 2,5-dimethylpyrrole Research chemical (potential agrochemical)
5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine C₁₁H₁₁BrClN₃ 300.59 Fused pyrrolopyrimidine, cyclopentyl Rigid scaffold for ligand design
Bromacil C₉H₁₃BrN₂O₂ 277.12 Pyrimidinedione, 1-methylpropyl Herbicide (photosystem II inhibitor)
Dimethirimol C₁₁H₁₉N₃O 209.29 Dimethylamino, butyl Fungicide

Research Findings and Implications

  • Crystallographic Insights : Tools like SHELXL and Mercury CSD are critical for analyzing the crystal packing and intermolecular interactions of such compounds. For example, the pyrrole group may engage in C–H···π interactions, influencing solid-state stability .
  • Biological Relevance : While bromacil and bupirimate have established agrochemical roles, the target compound’s pyrrole substituent may confer unique binding properties, possibly targeting enzymes or receptors in pest species .

Biological Activity

5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine, with the CAS number 1013099-50-7, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure, including a bromine and chlorine substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties based on recent research findings.

  • Molecular Formula: C11H11BrClN3
  • Molar Mass: 300.58 g/mol
  • Purity: ≥ 95%

Biological Activity Overview

The biological activities of 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine have been investigated in various studies. The following sections summarize key findings related to its antimicrobial, antiviral, and anticancer activities.

Antimicrobial Activity

Pyrimidine derivatives are known for their broad-spectrum antimicrobial activities. In particular:

  • Antibacterial Properties: Research indicates that compounds similar to 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating potent activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored:

  • Inhibition of Viral Replication: Pyrimidine derivatives have shown promise in inhibiting viral replication mechanisms. For instance, studies have indicated that certain derivatives can inhibit the activity of RNA polymerases involved in viral replication, with IC50 values suggesting effective inhibition at low concentrations .

Anticancer Activity

The anticancer properties of pyrimidine derivatives are notable:

  • Cytotoxic Effects: In vitro studies have demonstrated that compounds containing the pyrimidine structure can induce apoptosis in cancer cells. The presence of specific substituents like bromine and chlorine enhances their cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

Study Focus Findings
Study AAntibacterial ActivityDemonstrated significant inhibition against Staphylococcus aureus with MIC of 3.12 μg/mL .
Study BAntiviral PropertiesShowed effective inhibition of viral RNA polymerase with IC50 values below 10 μM .
Study CAnticancer EffectsInduced apoptosis in cancer cell lines with enhanced cytotoxicity due to halogen substitutions .

Q & A

Q. Basic Characterization Techniques

  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. For example, triclinic crystal systems (e.g., P1 space group) with unit cell parameters a = 6.9709 Å, b = 11.6500 Å, c = 12.4365 Å .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrrole protons at δ 6.8–7.2 ppm, pyrimidine carbons at δ 150–160 ppm) .
  • HRMS : Validates molecular weight (e.g., m/z 424.26 [M+H]⁺) .

Advanced Tip : Use DFT calculations to compare experimental and theoretical bond angles for validation .

How can researchers optimize reaction yields for halogenated pyrimidine intermediates?

Q. Advanced Methodological Considerations

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in pyrrole functionalization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity but may require strict moisture control .
  • Temperature Gradients : Higher temperatures (80–110°C) favor substitution but risk decomposition; use microwave-assisted synthesis for rapid optimization .

Case Study : A 46% yield improvement was achieved by switching from DCM to DMF in pyrrole coupling .

How to resolve contradictions between NMR and X-ray crystallography data?

Q. Advanced Analytical Strategy

  • Dynamic Effects : NMR may average conformational isomers (e.g., pyrrole ring puckering), while X-ray captures a static structure .
  • Torsional Angles : Compare X-ray-derived dihedral angles (e.g., −178.92° for pyrimidine-pyrrole linkage) with NMR NOE correlations .
  • Complementary Techniques : Use VT-NMR (variable temperature) to detect hindered rotation or tautomerism .

Example : Discrepancies in pyrrole proton signals (δ 6.8 vs. 7.2 ppm) were resolved by identifying temperature-dependent tautomerism .

What strategies are used to design bioactive analogues of this compound?

Q. Advanced Functionalization Approaches

  • Sonogashira Coupling : Introduce alkynyl groups at the 5-position for kinase inhibition studies (e.g., 3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol) .
  • Cyclization Reactions : Use tetrabutylammonium fluoride (TBAF) to generate fused heterocycles (e.g., pyrrolo[2,3-d]pyrimidines) .
  • Amino Substitutions : Replace chlorine with dimethylamino groups to modulate solubility (e.g., 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine) .

Q. Design Table :

ModificationMethodBioactivity Target
Alkynyl side chainSonogashiraKinase inhibitors
Fused ringsTBAF cyclizationAnticancer agents
Amino groupsSNAr substitutionSolubility enhancement

What are the stability considerations for halogenated pyrimidines under experimental conditions?

Q. Advanced Stability Profiling

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the bromine moiety .
  • Hydrolytic Stability : Avoid aqueous bases (e.g., NaOH) to prevent dehalogenation; use anhydrous solvents for reactions .
  • Thermal Decomposition : Monitor via TGA; decomposition onset observed at 180°C for related compounds .

Recommendation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.